molecular formula C20H21NS2 B14690331 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine CAS No. 24372-86-9

1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine

Cat. No.: B14690331
CAS No.: 24372-86-9
M. Wt: 339.5 g/mol
InChI Key: SYEPVSXQFARESX-UHFFFAOYSA-N
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Description

1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,3-dithiol-2-yl moiety substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine typically involves the reaction of piperidine with 4,5-diphenyl-1,3-dithiol-2-thione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a diphenyl-dithiol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

24372-86-9

Molecular Formula

C20H21NS2

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4,5-diphenyl-1,3-dithiol-2-yl)piperidine

InChI

InChI=1S/C20H21NS2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(22-18)21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-15H2

InChI Key

SYEPVSXQFARESX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2SC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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